molecular formula C11H18N2O3S B8816821 tert-Butyl (4-(2-hydroxypropan-2-yl)thiazol-2-yl)carbamate CAS No. 876756-13-7

tert-Butyl (4-(2-hydroxypropan-2-yl)thiazol-2-yl)carbamate

Cat. No. B8816821
CAS RN: 876756-13-7
M. Wt: 258.34 g/mol
InChI Key: BFIZWPAPXCCVPQ-UHFFFAOYSA-N
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Description

Tert-Butyl (4-(2-hydroxypropan-2-yl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C11H18N2O3S and its molecular weight is 258.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (4-(2-hydroxypropan-2-yl)thiazol-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-(2-hydroxypropan-2-yl)thiazol-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

876756-13-7

Product Name

tert-Butyl (4-(2-hydroxypropan-2-yl)thiazol-2-yl)carbamate

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

tert-butyl N-[4-(2-hydroxypropan-2-yl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C11H18N2O3S/c1-10(2,3)16-9(14)13-8-12-7(6-17-8)11(4,5)15/h6,15H,1-5H3,(H,12,13,14)

InChI Key

BFIZWPAPXCCVPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C(C)(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Acetyl-thiazol-2-yl)-carbamic acid tert-butyl ester (500 mg, 2.06 mmol) was taken in to dry tetrahydrofuran (8 mL) and cooled in an ice bath. To this was added a 3 M solution of methyl magnesium bromide (2.752 mL, 8.256 mmol) in diethyl ether over 5 minutes. After 30 minutes, more 3 M solution of methyl magnesium bromide (1 mL, 3 mmol) in diethyl ether was added. After 30 minutes, an additional aliquot of 3 M methyl magnesium bromide (1 mL, 3 mmol) in diethyl ether was added. No further change in the reaction mixture composition was observed after an additional 30 minutes. The reaction mixture was diluted with tetrahydrofuran (5 mL) and allowed to warm to room temperature. After 2 hours thin layer chromatography indicated no change in the composition of the reaction mixture. The reaction mixture was cooled in an ice bath and saturated aqueous ammonium chloride was added slowly. The mixture was diluted with water, extracted with ethyl acetate and washed with brine. The combined organic extracts were dried over sodium sulfate and concentrated to give a viscous oil. The crude product was purified by chromatography over silica gel gradient eluted from 1:19 upto 1:4 ethyl acetate/dichloromethane to give [4-(1-hydroxy-1-methyl-ethyl)-thiazol-2-yl]-carbamic acid tert-butyl ester as a white foam (250 mg, 47%).
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500 mg
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5 mL
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8 mL
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